Physicochemical Property Differentiation: Lipophilicity and Rotatable Bonds vs. N-Benzyl Analog
Calculated physicochemical properties suggest divergent pharmacokinetic trajectories for the N-cyclohexyl derivative compared to its N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide analog. The cyclohexyl group reduces the number of aromatic rings, alters LogP, and changes rotatable bond count, influencing membrane permeability and metabolic stability . While no direct experimental data is available for this specific pair, class-level structure–activity relationship (SAR) trends in quinazolinone series indicate that the replacement of a planar benzyl group with a non-aromatic cyclohexyl ring commonly enhances metabolic stability by reducing CYP450-mediated oxidation sites .
| Evidence Dimension | Calculated LogP and rotatable bonds |
|---|---|
| Target Compound Data | Target: CLogP ~2.8 (calculated), Rotatable bonds: 3 (amide linkage + cyclohexyl attachment). MW: 347.4, HBD: 1, HBA: 4 . |
| Comparator Or Baseline | N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: CLogP ~3.1 (calculated), Rotatable bonds: 4 (presence of benzylic CH2). MW: 355.4, HBD: 1, HBA: 4. |
| Quantified Difference | Target LogP is approximately 0.3 units lower (less lipophilic) with one fewer rotatable bond, suggesting improved oral bioavailability probability per Lipinski rules. |
| Conditions | In silico calculation (ChemDraw/ACD/Labs prediction). No experimental LogD or PAMPA data available for direct measurement. |
Why This Matters
Procurement teams prioritizing lead-like properties for oral agents may prefer the cyclohexyl derivative for its theoretically lower lipophilicity and reduced metabolic liability, pending experimental confirmation.
